molecular formula C18H13ClN2 B8705505 3-Chloro-N-(diphenylmethylene)pyridin-2-amine

3-Chloro-N-(diphenylmethylene)pyridin-2-amine

Cat. No. B8705505
M. Wt: 292.8 g/mol
InChI Key: ZAYIEAYTDSSIAG-UHFFFAOYSA-N
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Patent
US08124768B2

Procedure details

To a 4-L CHEMGLASS® reactor (fitted with addition funnel, nitrogen blanket) was added: crude 3-chloro-N-(diphenylmethylene)pyridin-2-amine and triisopropyl borate (196.38 mL, 852 mmol). The resulting solution was the cooled to 0° C. In a separate reactor was added diisopropylamine (169.78 mL, 1207 mmol) and THF (1.05 L). This solution was cooled to 0° C. and n-butyl lithium (683.22 mL, 923 mmol) was added slowly. After stirring at 0° C., this solution was added slowly to the first solution. The reaction mixture was stirred for 30 min without the cooling bath (HPLC indicated consumption of starting material). Water (1.05 L) was added to the mixture, followed by the addition of sodium percarbonate (336.34 g, 1065 mmol) in one portion. This mixture was allowed to stir at 20° C. for 1 h. A saturated solution of NaHSO3 (˜1 L) was added slowly. The aqueous layer was removed and DMF (840.00 mL) was added to the organic layer and the THF was distilled off (solvent swap from THF to DMF). The DMF was used without further purification. 1H NMR (CDCl3) δ 6.02 (d, 1H, J=7.1 Hz), 7.10 (d, 1H, J=7.1 Hz), 7.20-7.80 (m, 10H); MS (ESI+) m/z 309.07 (M+H)+.
[Compound]
Name
4-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
196.38 mL
Type
reactant
Reaction Step Three
Quantity
169.78 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.05 L
Type
solvent
Reaction Step Four
Quantity
683.22 mL
Type
reactant
Reaction Step Five
Quantity
336.34 g
Type
reactant
Reaction Step Six
Quantity
1 L
Type
reactant
Reaction Step Seven
Name
Quantity
1.05 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N:8]=[C:9]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.B(OC(C)C)(OC(C)C)[O:23]C(C)C.C(NC(C)C)(C)C.C([Li])CCC.C([O-])([O-])=O.C([O-])([O-])=O.OO.OO.OO.[Na+].[Na+].[Na+].[Na+].OS([O-])=O.[Na+]>O.C1COCC1>[Cl:1][C:2]1[C:7](=[O:23])[CH:6]=[CH:5][NH:4][C:3]=1[N:8]=[C:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:4.5.6.7.8.9.10.11.12,13.14|

Inputs

Step One
Name
4-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CC1)N=C(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
196.38 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
169.78 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1.05 L
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
683.22 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
336.34 g
Type
reactant
Smiles
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
Step Seven
Name
Quantity
1 L
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Eight
Name
Quantity
1.05 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to 0° C.
ADDITION
Type
ADDITION
Details
this solution was added slowly to the first solution
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min without the cooling bath (HPLC indicated consumption of starting material)
Duration
30 min
STIRRING
Type
STIRRING
Details
to stir at 20° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
ADDITION
Type
ADDITION
Details
DMF (840.00 mL) was added to the organic layer
DISTILLATION
Type
DISTILLATION
Details
the THF was distilled off (solvent swap from THF to DMF)
CUSTOM
Type
CUSTOM
Details
The DMF was used without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=C(NC=CC1=O)N=C(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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